4-Fluorogramine

描述

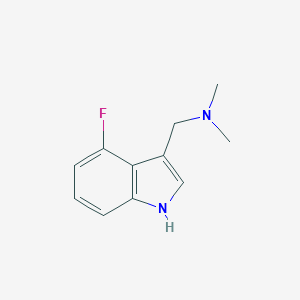

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYAFVBWLYCAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379049 | |

| Record name | 4-Fluorogramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101909-46-0 | |

| Record name | 4-Fluorogramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluorogramine and Analogues

Established Synthetic Routes for 4-Fluorogramine

The most common approach to synthesizing gramine (B1672134) derivatives, including this compound, involves the Mannich reaction.

The Mannich reaction is a fundamental three-component condensation reaction that facilitates the aminoalkylation of compounds containing an acidic proton adjacent to a carbonyl group wikipedia.orgddugu.ac.inorganic-chemistry.org. Indole (B1671886) is a particularly reactive substrate in the Mannich reaction, readily yielding gramine derivatives wikipedia.org. The general reaction involves an enolizable compound (in this case, indole), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (commonly dimethylamine) wikipedia.orgddugu.ac.in.

For the synthesis of this compound, the Mannich reaction is applied to 4-fluoroindole (B1304775). This process involves the condensation of 4-fluoroindole, formaldehyde, and dimethylamine (B145610) to afford 4-fluoro-3-(dimethylaminomethyl)indole, which is this compound. Research has demonstrated that fluoroindoles, such as 5-fluoroindole (B109304), can undergo a Mannich reaction to form the corresponding fluorogramines, which are then further functionalized, for instance, by reaction with methyl iodide to yield tetramethylammonium (B1211777) iodide salts nih.gov. This principle is directly applicable to 4-fluoroindole to synthesize this compound.

The mechanism of the Mannich reaction typically proceeds via the initial formation of an iminium ion from the amine and formaldehyde. This iminium ion acts as an electrophile, which is then attacked by the electron-rich indole nucleus, specifically at the C-3 position, to form the β-amino-carbonyl compound, or Mannich base wikipedia.orgddugu.ac.in.

For this compound, the fluorine atom is typically introduced into the indole ring system before the Mannich reaction is performed. This means that 4-fluoroindole serves as the starting material for the synthesis of this compound. This strategy avoids the complexities and challenges associated with regioselective fluorination of a pre-formed gramine structure, as carbon-fluorine bond formation can be a challenging chemical transformation due to fluorine's high electronegativity [20 in previous output]. The use of pre-fluorinated building blocks, such as 4-fluoroindole, is a common and effective approach in organofluorine chemistry to introduce fluorine into complex molecules [21 in previous output].

Synthesis of Fluorinated Tryptophan Analogues from Fluoroindoles

Fluoroindoles are important precursors not only for fluorogramines but also for fluorinated tryptophan analogues. For example, (L)-4-fluorotryptophan can be synthesized in multiple steps from 4-fluoroindole [5 in previous output]. A key step in such syntheses can involve diastereoselective alkylation using chiral auxiliaries [5 in previous output].

Beyond chemical synthesis, biological systems have also been adapted to produce fluorinated tryptophan analogues. For instance, Escherichia coli strains have been engineered and adapted to metabolically utilize 4-fluoroindole and 5-fluoroindole for the in situ synthesis of 4-fluorotryptophan and 5-fluorotryptophan (B555192), respectively, via the endogenous enzyme tryptophan synthase [2, 3, 4 in previous output]. This highlights the utility of fluoroindoles as versatile precursors for both chemical and biochemical synthesis of fluorinated amino acids.

Derivatization Strategies for this compound and Related Indole Derivatives

Gramine and its fluorinated analogues, including this compound, serve as valuable synthetic intermediates due to the reactivity of the dimethylaminomethyl group at the 3-position of the indole ring. This group can be readily displaced by various nucleophiles, enabling further derivatization.

The C-3 position of indole derivatives, particularly gramines, is a critical site for functionalization due to the presence of a leaving group at the benzylic carbon rsc.org. This allows gramines to undergo nucleophilic substitution reactions, leading to a wide array of 3-substituted indole adducts rsc.org.

Examples of Transformations at the 3-Position:

Nucleophilic Displacement: The dimethylaminomethyl group of gramine can be displaced by various nucleophiles. For instance, gramine derivatives have been reacted with malonate-based nucleophiles using activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to introduce new functionalities at the C-3 position researchgate.net.

Conversion to Indole-3-carbinol (B1674136) (I3C) derivatives: Gramine can be a precursor for indole-3-carbinol (I3C) derivatives. For example, N,O-diacetyl-I3C was prepared by treating gramine with sodium acetate (B1210297) in refluxing acetic anhydride (B1165640), and subsequent reactions yielded O-alkyl ether derivatives at the C-3 position nih.gov. This demonstrates the versatility of the gramine scaffold for introducing diverse substituents at the 3-position.

Table 1: Representative Chemical Transformations at the 3-Position of Gramine Derivatives

| Starting Material | Reagent(s) / Conditions | Product Type | Reference |

| Gramine | Malonate-based nucleophiles, CDMT | 3-Substituted indole adducts | researchgate.net |

| Gramine | Sodium acetate, acetic anhydride (followed by methanol/ethanol, NaOH) | N,O-diacetyl-I3C, O-alkyl I3C ethers | nih.gov |

Beyond modifications at the 3-position, the indole ring system itself can be altered or fused with other heterocyclic rings to create novel analogues with potentially different chemical and biological properties. While specific examples directly from this compound with modified ring systems are not extensively detailed, the broader field of indole chemistry provides precedents for such modifications in fluorinated indole derivatives.

Table 2: Examples of Indole Analogues with Modified Ring Systems

| Analogue Type | Description | Reference |

| Indole-fused Azepines | Indole core fused with oxygen, sulfur, or nitrogen-containing heteroazepine rings | nih.gov |

| Tetrahydropyridine (B1245486) Analogues | Indole derivatives with a partially unsaturated tetrahydropyridine group at the 3-position | |

| Harman-1,4-dihydropyridine derivatives | Indole alkaloids featuring a modified indole ring system fused with a dihydropyridine (B1217469) ring | mdpi.com |

Chemoenzymatic Synthesis Approaches

The broader field of chemoenzymatic synthesis has demonstrated its utility in introducing fluorine atoms into complex molecular scaffolds, including certain fluorinated amino acids and polyketides. Enzymes such as cytochrome P450s, aldolases, and fluorinases have been explored for their capabilities in C-F bond formation or in facilitating reactions with fluorinated precursors uni.luossila.com. Similarly, biocatalytic platforms have been developed for the synthesis of various tryptophan analogues, some of which are fluorinated, highlighting the potential for enzymatic manipulation within the indole framework wikipedia.orgnih.gov. However, these advancements have not, to date, been specifically extended or reported for the chemoenzymatic synthesis of this compound.

Consequently, no specific data tables detailing reaction conditions, yields, or enzyme efficiencies for the chemoenzymatic synthesis of this compound can be presented here due to the absence of such information in the current literature.

Biosynthetic Investigations of Fluorinated Indole Derivatives

Biosynthesis of Fluorinated Natural Products Relevant to 4-Fluorogramine

The bacterium Streptomyces cattleya is a key organism in the study of fluorometabolite biosynthesis, as it is known to produce fluoroacetate (B1212596) and 4-fluorothreonine. whitman.eduukri.org Investigations into this organism have led to the discovery of the enzymatic basis for biological fluorination.

The central enzyme responsible for the biological formation of a carbon-fluorine bond is the fluorinase, also known as 5'-deoxy-5'-fluoroadenosine (5'-FDA) synthase. nih.gov First isolated from Streptomyces cattleya, this enzyme catalyzes the initial, committed step in the biosynthesis of fluorinated metabolites. nih.govnih.govwikipedia.org Its primary function is to catalyze a reaction between the co-factor S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion, resulting in the formation of 5'-FDA and L-methionine. nih.govwikipedia.org The discovery of this enzyme provided the first insight into how organisms overcome the chemical hurdles of using aqueous fluoride to form stable C-F bonds. nih.govresearchgate.net While originally found in S. cattleya, homologous fluorinase enzymes have since been identified in other bacterial species, including Nocardia brasiliensis and Actinoplanes sp. wikipedia.org

The catalytic mechanism employed by the fluorinase enzyme is an SN2-type nucleophilic substitution. wikipedia.org In this reaction, the fluoride ion acts as the nucleophile, attacking the C-5' position of the ribose moiety in SAM. wikipedia.org This leads to the displacement of L-methionine, which serves as the leaving group. nih.gov

A significant challenge for this reaction is the high hydration energy of the fluoride ion in water, which renders it effectively inert. nih.gov The three-dimensional structure of the fluorinase reveals how it overcomes this barrier. nih.govresearchgate.net The enzyme's active site captures the fluoride ion and, upon binding of the SAM substrate, expels the associated water molecules. nih.gov This desolvation process wedges the now-potent fluoride nucleophile into a hydrophobic pocket, positioning it perfectly for the attack on SAM. nih.gov The reaction is estimated to be enhanced by a factor of 106 to 1015 compared to the uncatalyzed reaction in solution. wikipedia.org

Studies on 5-Fluorogramine Biosynthesis

While the complete biosynthetic pathway of this compound or its isomer, 5-fluorogramine, has not been fully elucidated in a native organism, significant research has been conducted on the biotransformation of related fluorinated indole (B1671886) precursors. These studies provide a model for the enzymatic steps that could lead to the formation of fluorinated gramine (B1672134) derivatives.

A key study demonstrated the successful biotransformation of 5-fluoroindole (B109304) into 5-fluorotryptophan (B555192), a direct precursor to 5-fluorogramine, using engineered strains of Escherichia coli. researchgate.net In this research, various E. coli strains containing the plasmid pSTB7, which carries the necessary tryptophan synthase genes, were evaluated for their ability to catalyze this conversion. The results indicated that different host strains exhibited varying efficiencies in both the depletion of the 5-fluoroindole substrate and the accumulation of the 5-fluorotryptophan product. researchgate.net The MC4100 and PHL644 strains, for instance, showed a more rapid depletion of 5-fluoroindole compared to other strains. researchgate.net

| E. coli Strain | Key Characteristic | Relative 5-Fluorotryptophan Yield | Relative Rate of 5-Fluoroindole Depletion |

|---|---|---|---|

| MG1655 pSTB7 | Wild-type K-12 strain | Moderate | Gradual |

| PHL628 pSTB7 | MG1655 with deleted tryptophanase gene (tnaA) | Moderate | Gradual |

| MC4100 pSTB7 | K-12 strain, different genetic background | High | Rapid (initially) |

| PHL644 pSTB7 | MC4100 with deleted tryptophanase gene (tnaA) | Highest | Rapid (initially) |

This table summarizes the relative performance of different engineered E. coli strains in the biotransformation of 5-fluoroindole to 5-fluorotryptophan, based on findings from referenced studies. researchgate.net

Relation to Tryptophan Metabolism and Biosynthesis

The biosynthesis of any gramine derivative, including this compound, is intrinsically linked to the metabolism of the essential amino acid tryptophan. Tryptophan provides the core indole ring structure that is the foundation of the gramine molecule. Tryptophan metabolism in organisms is complex, generally proceeding along three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, the last of which is primarily mediated by gut microbiota. nih.govjci.org

In bacteria such as Streptomyces coelicolor, tryptophan is known to be catabolized through the kynurenine pathway to produce anthranilate. nih.gov The biosynthesis of the tryptophan molecule itself is a product of primary metabolism, originating from the shikimate pathway. The formation of the indole ring is a multi-step enzymatic process that provides the necessary precursor for a vast array of secondary metabolites, including indole alkaloids. The production of a compound like this compound would therefore represent a convergence of primary and secondary metabolism. The tryptophan biosynthetic pathway provides the fundamental indole scaffold, which is then modified by specialized enzymes from secondary metabolic pathways, such as the fluorinase and other tailoring enzymes, to generate the final fluorinated natural product.

Biological Activities and Pharmacological Relevance

Modulation of Neurotransmitter Systems

Neurotransmitters are chemical messengers crucial for communication between neurons in the brain, influencing various physiological processes including mood, cognition, and motor control. Neurotransmitter receptor modulators are compounds that can enhance or inhibit the activity of these systems, thereby regulating neural communication and influencing brain function. clevelandclinic.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, describing the relationship between the chemical structure of a molecule and its biological activity. researchgate.net SAR analysis helps in understanding how molecular structure changes can influence a compound's pharmacological effects, guiding the design and optimization of new drug candidates. researchgate.netmonash.edu

Enzyme Inhibition Studies

Specific enzyme inhibition studies for 4-Fluorogramine are not detailed in the provided search results. Enzyme inhibition studies are crucial for characterizing enzymes and understanding potential drug-drug interactions. libretexts.org Enzyme inhibitors are molecules that disrupt the normal reaction pathway between an enzyme and a substrate, preventing product formation. wikipedia.org They can be classified as reversible (competitive or non-competitive) or irreversible. wikipedia.orglibretexts.orgsavemyexams.comnih.govnih.gov Competitive inhibitors, for example, are structurally similar to the substrate and compete for binding at the enzyme's active site. wikipedia.orgsavemyexams.com The presence of fluorine atoms in compounds can lead to enzyme inhibition. nih.gov For instance, 5-Fluorogramine, a related fluorinated gramine (B1672134) derivative, has been observed to exhibit competitive inhibition against L-tryptophan oxidase (VioA). mit.edu This suggests that fluorinated gramine derivatives, including potentially this compound, could interact with enzymes, though specific data for this compound are not reported here.

Tryptophanyl tRNA Synthetase (TRSase) Interactions

Tryptophanyl-tRNA synthetase (TrpRS) is an essential enzyme responsible for ligating tryptophan to its cognate tRNA, a crucial step in protein synthesis. This enzyme has garnered significant attention as a potential target for antimicrobial and other therapeutic agents nih.gov. Inhibitors of TrpRS, such as indolmycin (B1671932) and its derivatives, have been studied for their antibacterial properties, acting by competitively inhibiting the enzyme's function nih.gov.

Competitive Inhibition Mechanisms

Competitive inhibition is a mechanism where an inhibitor molecule structurally resembles the natural substrate and competes for binding to the enzyme's active site, thereby preventing the substrate from binding and catalysis from occurring ambeed.com. This type of inhibition can often be overcome by increasing the substrate concentration ambeed.com. Many known TrpRS inhibitors, such as indolmycin, function through a competitive inhibition mechanism, competing with tryptophan for the enzyme's active site nih.govlabr.cc.

While the principle of competitive inhibition is well-understood and applied in the design of various enzyme inhibitors, specific mechanisms by which this compound might exert competitive inhibition on Tryptophanyl tRNA Synthetase are not detailed in the accessible scientific literature. Without documented experimental data on its interaction with TrpRS, it is not possible to describe specific competitive inhibition mechanisms for this compound.

Other Biological Activities

Gramine and its derivatives, as a class of indole (B1671886) alkaloids, are known to possess a diverse range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties, as well as applications in therapies for Alzheimer's disease and serotonin-receptor-related activity mdpi.comnih.gov. However, specific, detailed research findings outlining "other biological activities" directly attributed to this compound are not widely available in the scientific literature. While the broader class of gramine derivatives shows promise, particular studies focusing on the unique biological profile of the 4-fluoro isomer are not readily found mdpi.com.

Mechanisms of Action and Molecular Interactions

Interaction with Molecular Targets (e.g., enzymes, receptors)

There are no published studies identifying the specific enzymes, receptors, or other biological macromolecules that 4-Fluorogramine interacts with. Research would be required to determine its binding partners and affinity.

Role of the Fluorine Atom in Binding

The strategic placement of a fluorine atom on a molecule can significantly influence its binding affinity and selectivity for a target. This is due to fluorine's high electronegativity and ability to form favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's binding pocket. It can also enhance the compound's metabolic stability by blocking sites susceptible to enzymatic degradation. However, without knowledge of this compound's specific molecular target, any discussion of the fluorine atom's role remains purely theoretical.

Specificity of the Piperidinyl Group

As previously noted, the chemical structure of this compound does not include a piperidinyl group. Its structure contains a dimethylaminomethyl group at the 3-position of the indole (B1671886) ring. The role of this group in potential binding interactions has not been studied.

Signaling Pathway Modulation

No research has been published that links this compound to the modulation of any specific cellular signaling pathways. Elucidating such effects would first require the identification of its molecular target and subsequent investigation into downstream cellular responses.

Investigation of Molecular Recognition Processes

The process by which a biological target recognizes and binds to a ligand like this compound has not been investigated. Studies employing techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be necessary to understand the specific molecular contacts and conformational changes involved in any potential binding event.

Computational and Theoretical Studies of Interactions

A search of computational chemistry literature did not yield any studies focused on this compound. Such studies are valuable for predicting and analyzing molecular interactions.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. Following docking, molecular dynamics simulations can be used to study the stability of the predicted complex and observe the dynamic behavior of the interaction over time. These simulations provide insights into the flexibility of the ligand and target, the role of solvent molecules, and can help in calculating binding free energies. For this compound, these computational studies have not been performed, as they are contingent on the identification of a specific biological target.

Quantum Chemical Studies

Quantum chemical studies provide valuable theoretical insights into the electronic structure, reactivity, and molecular properties of this compound. While direct computational studies specifically targeting this compound are not extensively available in the current body of scientific literature, a comprehensive understanding can be constructed by examining the quantum chemical properties of the parent molecule, gramine (B1672134), and analyzing the well-documented effects of fluorine substitution on the indole ring system.

Electronic Structure of the Parent Compound: Gramine

Quantum-chemical analysis of gramine reveals key features of its electronic structure that are foundational to understanding its fluorinated analogue. Theoretical calculations, often employing Density Functional Theory (DFT), provide information on the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A study on the electronic structure of various indole derivatives provides insights into the local molecular orbital contributions of gramine. The analysis of these orbitals is crucial for understanding the molecule's reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

The following table summarizes the local molecular orbital contributions for specific atoms in the gramine structure, illustrating the nature of the frontier orbitals.

Table 1: Local Molecular Orbital Contributions for Selected Atoms in Gramine

| Atom | (HOMO-2) | (HOMO-1) | HOMO | LUMO | (LUMO+1) | (LUMO+2) |

|---|---|---|---|---|---|---|

| 6 | π | π | π | π | π | π |

| 7 | π | π | π | π | π | π |

| 9 (N) | σ | σ | σ | - | - | - |

| 10 (H on N9) | σ | σ | σ | - | - | - |

Data derived from a theoretical analysis of indole derivatives.

This data indicates that the frontier molecular orbitals around the indole ring (atoms 6 and 7) are predominantly of π nature. In contrast, the orbitals associated with the nitrogen of the indole ring (N9) and its attached hydrogen (H10) are of σ nature in the highest occupied orbitals. researchgate.net

Influence of Fluorine Substitution at the 4-Position

The introduction of a fluorine atom at the 4-position of the indole ring in gramine is expected to significantly modulate its electronic properties due to the high electronegativity and inductive effects of fluorine. Computational studies on halogenated indole derivatives and other aromatic systems provide a framework for predicting these changes. researchgate.netnih.gov

Electron Density and Electrostatic Potential:

Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group through the sigma (σ) framework (inductive effect). This would lead to a redistribution of electron density within the this compound molecule. The carbon atom directly bonded to the fluorine (C4) would become more electron-deficient. This alteration in electron density can be visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (electron-rich) and positive potential (electron-poor) are depicted.

Frontier Molecular Orbitals (HOMO and LUMO):

The substitution with fluorine is anticipated to have a notable impact on the energies of the frontier molecular orbitals.

HOMO Energy: The strong inductive effect of fluorine generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. nih.gov The electron-withdrawing nature of fluorine would decrease the electron density of the π-system, making it more difficult to remove an electron, thus lowering the HOMO energy.

LUMO Energy: Similarly, the LUMO energy is also expected to be lowered. A lower LUMO energy implies an increased electron affinity, making the molecule a better electron acceptor. mdpi.com

HOMO-LUMO Gap: The effect of halogenation on the HOMO-LUMO energy gap is a crucial factor in determining the chemical reactivity and kinetic stability of a molecule. While both HOMO and LUMO are stabilized, the extent of stabilization can differ. In many halogenated aromatic compounds, the HOMO-LUMO gap is often reduced compared to the parent molecule. researchgate.netnih.gov A smaller energy gap suggests that the molecule can be more readily excited electronically.

Computational studies on substituted indoles have shown that modifications to the indole ring can lead to a bathochromic (red) shift in the absorption spectrum, which is directly related to the HOMO-LUMO gap. chemrxiv.orgnih.gov While specific calculations for this compound are not available, it is plausible that fluorination at the 4-position would alter this gap. Studies have indicated that substitution at the 4-position of the indole ring can have a significant effect on the electronic transition dipole moments of the chromophore. nih.gov

The following table provides a qualitative summary of the expected effects of fluorine substitution on the quantum chemical properties of gramine.

Table 2: Predicted Effects of Fluorination on the Quantum Chemical Properties of Gramine

| Property | Gramine (Parent Molecule) | This compound (Predicted) | Rationale |

|---|---|---|---|

| Electron Density at C4 | Neutral | Electron-deficient | Inductive effect of fluorine |

| HOMO Energy | Higher | Lower (Stabilized) | Electron-withdrawing nature of fluorine |

| LUMO Energy | Higher | Lower (Stabilized) | Electron-withdrawing nature of fluorine |

| HOMO-LUMO Gap | Larger | Potentially Smaller | Differential stabilization of HOMO and LUMO |

Advanced Analytical Techniques in 4 Fluorogramine Research

Spectroscopic Analysis in Research

Spectroscopic techniques are fundamental in the study of 4-Fluorogramine, offering non-destructive and highly detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. ¹H and ¹³C NMR provide foundational information about the proton and carbon framework of the molecule. However, the presence of a fluorine atom allows for the use of ¹⁹F NMR, a powerful technique for studying fluorinated compounds. wikipedia.org

¹⁹F NMR offers several advantages, including a high gyromagnetic ratio and 100% natural abundance of the ¹⁹F isotope, which makes it a highly sensitive nucleus for NMR experiments. wikipedia.orgnih.gov The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes the likelihood of signal overlap, a common issue in ¹H NMR. diva-portal.org This wide dispersion allows for a more precise analysis of the fluorine's local electronic environment. researchgate.net The chemical shift of the fluorine atom in this compound is influenced by the electron density of the indole (B1671886) ring and the dimethylaminomethyl group.

Spin-spin coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) provides valuable information about the connectivity of the molecule. huji.ac.il These coupling constants, which are typically larger than ¹H-¹H couplings, can help to confirm the position of the fluorine substituent on the indole ring. wikipedia.org For quantitative analysis, ¹⁹F qNMR (quantitative NMR) can be employed, offering a rapid and reliable method for determining the purity of this compound without the need for a specific reference standard. diva-portal.org

Table 1: Representative NMR Data for Fluorinated Compounds

| Nucleus | Compound Class | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹⁹F | Fluoroaromatics | -100 to -170 | Electronic environment of the fluorine atom on the aromatic ring. |

| ¹⁹F | Fluoroalkanes | -200 to -250 | Nature of the alkyl group and proximity to other functional groups. |

| ¹H | Aromatic Protons | 6.5 to 8.5 | Substitution pattern on the indole ring. |

| ¹³C | Aromatic Carbons | 100 to 140 | Carbon skeleton of the indole ring. |

Note: The exact chemical shifts for this compound would be specific to its unique structure and the solvent used for analysis.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). youtube.com The resulting mass spectrum shows a molecular ion peak (M+) that corresponds to the intact molecule, confirming its molecular weight.

High-resolution mass spectrometry (HRMS), such as Fourier-transform mass spectrometry (FTMS), can provide highly accurate mass measurements, allowing for the determination of the elemental formula of this compound with a high degree of confidence. nih.gov This is particularly useful in distinguishing it from other compounds with the same nominal mass.

Fragmentation patterns observed in the mass spectrum provide further structural information. youtube.com The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the structure of different parts of the molecule. For fluorinated compounds, the fragmentation patterns can be distinct from their non-fluorinated analogs. nist.gov Techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and then fragment it further to obtain more detailed structural information. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds. uobabylon.edu.iq For example, the N-H stretch of the indole ring, C-H stretches of the aromatic and alkyl groups, and the C-N stretch of the amine group will all have characteristic absorption bands in the IR spectrum. The C-F bond also has a characteristic stretching vibration, typically in the range of 1000-1400 cm⁻¹, which can help to confirm the presence of the fluorine atom.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The indole ring in this compound is a chromophore, meaning it absorbs UV light. msu.edu The UV-Vis spectrum will show absorption maxima (λ_max) at specific wavelengths, which are characteristic of the conjugated π-electron system of the indole ring. The position and intensity of these absorption bands can be influenced by the fluorine substituent and the dimethylaminomethyl group. UV-Vis spectroscopy is often used for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. libretexts.org

Table 2: Spectroscopic Data for Functional Group Identification

| Spectroscopic Technique | Functional Group | Typical Absorption Range |

| IR Spectroscopy | N-H Stretch (Indole) | 3300-3500 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (Alkyl) | 2850-2960 cm⁻¹ |

| IR Spectroscopy | C-F Stretch | 1000-1400 cm⁻¹ |

| UV-Vis Spectroscopy | Indole Chromophore | 200-300 nm |

Chromatographic Separation Techniques

Chromatography is essential for the purification and analysis of this compound, separating it from impurities and other components in a mixture. njit.edujackwestin.com High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. pacificbiolabs.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. jackwestin.com

For a moderately polar compound like this compound, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). The retention time of this compound in the column is a characteristic property that can be used for its identification. The choice of organic modifier and temperature can play a key role in achieving optimal separation, especially when dealing with structurally related isomers. nih.govnih.gov

Gas chromatography (GC) can also be used, particularly for volatile derivatives of this compound. njit.edu In GC, the mobile phase is an inert gas, and separation is based on the compound's volatility and its interaction with the stationary phase. jackwestin.com The choice between HPLC and GC depends on the volatility and thermal stability of the compound.

X-ray Crystallography for Structural Elucidation

The process involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced. wikipedia.org This pattern of diffracted X-rays is then used to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.govyoutube.com This provides an unambiguous confirmation of the molecular structure, including the exact location of the fluorine atom on the indole ring.

Bioanalytical Method Development

The development of bioanalytical methods is crucial for studying the pharmacokinetics and metabolism of this compound in biological systems. These methods are designed to accurately and precisely quantify the compound in complex biological matrices such as plasma, urine, or tissue homogenates. fda.govchromatographyonline.com

A typical bioanalytical method involves sample preparation, chromatographic separation, and detection. bfarm.de Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used.

The prepared sample is then analyzed by a chromatographic method, most commonly liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com LC-MS combines the high separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for bioanalytical applications. criver.com The method must be validated to ensure its accuracy, precision, selectivity, sensitivity, and stability. gmp-compliance.org This validation process is essential to ensure that the data generated is reliable and can be used to make informed decisions in drug development and research. bfarm.de

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for elucidating the electronic structure and reactivity of molecules. For indole (B1671886) derivatives, including 4-Fluorogramine, these calculations typically employ methods such as Density Functional Theory (DFT) or ab initio approaches wikipedia.orgchemchart.comchemchart.com. DFT, in particular, is widely used due to its balance of accuracy and computational efficiency, allowing for the study of systems comprising several hundred atoms chemchart.comuni.lu.

Electronic structure determination involves calculating the distribution of electrons within a molecule, which dictates its chemical and physical properties. Key aspects determined include molecular geometry, energy levels, and charge distribution. For indole derivatives, quantum chemical calculations can optimize molecular geometries to find the lowest energy conformations wikipedia.orgchemchart.comlabr.cc.

Important parameters derived from electronic structure calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's electron-donating and electron-accepting capabilities, respectively chemchart.com. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is indicative of molecular stability and reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution around a molecule, highlighting regions prone to electrophilic or nucleophilic attack chemchart.com. For a fluorinated indole like this compound, the fluorine atom's high electronegativity would significantly influence the ESP, potentially creating distinct electrostatic regions.

While specific data for this compound is not available, studies on other indole derivatives utilize DFT to determine these properties. For instance, DFT has been employed to investigate the electronic structure of various indole inhibitors, providing optimized geometries and molecular orbital analyses chemchart.comlabr.cc.

Quantum chemical calculations are crucial for predicting how a molecule will react. By analyzing FMOs, bond dissociation energies, and transition states, chemists can anticipate reaction pathways and product formation wikipedia.orgchemchart.com.

Key indicators for reactivity include:

HOMO and LUMO energies: A high HOMO energy suggests a strong electron-donating ability, indicating nucleophilic character, while a low LUMO energy suggests strong electron-accepting ability, indicating electrophilic character chemchart.com.

Fukui functions: These functions identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks.

Reaction Barriers: Calculating the energy of transition states allows for the determination of activation energies, which are critical for predicting reaction rates wikipedia.org.

For indole derivatives, quantum chemical calculations have been used to investigate isomerization pathways and predict reaction rates, demonstrating their utility in understanding chemical transformations wikipedia.org. The presence of a fluorine atom in this compound would alter the electronic density of the indole ring, potentially influencing its reactivity compared to unsubstituted gramine (B1672134) or other gramine derivatives nih.govnih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By integrating Newton's laws of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, including conformational changes, protein-ligand interactions, and solvent effects.

In the context of this compound, MD simulations could be employed to:

Study Conformational Flexibility: Analyze how the molecule's structure changes over time in different environments (e.g., in solution or bound to a protein).

Investigate Protein-Ligand Binding: If this compound is hypothesized to interact with a biological target, MD simulations can provide atomic-level insights into the binding mechanism, stability of the complex, and key interactions (e.g., hydrogen bonding, hydrophobic interactions). Studies on other indole derivatives have successfully used MD simulations to refine affinity energy calculations and examine the stability of protein-ligand interactions, such as those with estrogen receptor alpha (ERα) or α-amylase.

Analyze Solvent Effects: Understand how solvent molecules interact with this compound and influence its properties and behavior.

MD simulations are particularly valuable for understanding dynamic processes that are difficult to observe experimentally. For example, MD simulations have been used to study the adsorption of indole derivatives on metal surfaces, providing insights into their corrosion inhibition mechanisms.

Chemoinformatics and QSAR/QSPR Studies

Chemoinformatics involves the application of computational and informational techniques to solve problems in chemistry, particularly in drug discovery and materials science labr.cc. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are key chemoinformatics approaches that aim to establish mathematical models correlating chemical structure with biological activity or physicochemical properties, respectively labr.cc.

QSAR/QSPR models enable the prediction of a compound's activity or property based on its molecular descriptors, which are numerical representations of its structural features labr.cc. This predictive capability is invaluable for virtual screening, lead optimization, and prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process labr.cc.

For indole and gramine derivatives, QSAR studies have been widely applied to predict various biological activities, including:

Enzyme Inhibition: QSAR models have been developed for indole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), NS5B polymerase, and α-amylase labr.cc.

Anticancer and Antimicrobial Activity: Studies have used QSAR to predict the antibacterial activity of indole derivatives and to identify potential anticancer agents.

Toxicity and Lipophilicity: QSAR models can also predict physicochemical properties like lipophilicity (LogP) and toxicity (LD50), which are crucial for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling nih.gov.

The development of robust QSAR models involves selecting relevant molecular descriptors, training and validating the models using statistical methods (e.g., multiple linear regression, support vector machines), and assessing their predictive power through internal and external validation labr.cc.

Bias in Structure-Activity Relationship (SAR) studies can arise from various factors, including non-representative datasets, overfitting of models, and improper validation techniques. Mitigating these biases is critical to ensure the reliability and generalizability of predictive models.

Strategies employed to enhance the robustness and reduce bias in SAR studies include:

External Validation: This involves testing the developed QSAR model on an independent set of compounds (test set) that was not used during the model training phase labr.cc. This provides a more realistic estimate of the model's predictive performance on new, unseen compounds.

Cross-Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and stability of the model labr.cc.

Y-Randomization: This test helps to ensure that the correlation observed in a QSAR model is not due to chance. It involves randomly scrambling the biological activities of the training set and rebuilding the model; a good model should show significantly lower correlations for the randomized data chemchart.com.

Descriptor Selection: Careful selection of molecular descriptors that are chemically meaningful and not highly correlated with each other helps prevent overfitting and improves model interpretability labr.cc.

Applicability Domain (AD): Defining the applicability domain of a QSAR model ensures that predictions are made only for compounds that are structurally similar to those in the training set, preventing extrapolation to unknown chemical spaces.

By rigorously applying these strategies, researchers can build more reliable and trustworthy QSAR/QSPR models for compounds like this compound, even in the absence of extensive experimental data for the specific compound.

Drug Design and Scaffold Optimization

Drug design, often aided by computational methods, aims to identify novel compounds with desirable pharmacological properties and optimize existing lead candidates canbipharm.com. This process is critical for developing new medicines, which is typically a complex, expensive, and high-risk undertaking canbipharm.com. Computational approaches in drug design are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD) canbipharm.com. SBDD is employed when the three-dimensional structure of the target protein is known, allowing for the prediction of interactions between ligands and proteins through methods like molecular docking canbipharm.com. LBDD, conversely, is utilized when receptor 3D information is unavailable, relying instead on the knowledge of molecules known to bind to the biological target canbipharm.com.

Artificial Intelligence and Machine Learning Applications

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by enhancing data analysis and prediction capabilities. These technologies allow for the rapid and effective analysis of vast volumes of biological and chemical data, aiding in the identification of new therapeutic compounds. AI systems, through algorithms, can learn from large datasets to predict the efficacy, toxicity, and potential adverse effects of new drugs, optimize clinical trial steps, and accelerate the development of precise therapies.

ML and deep learning (DL) are particularly prominent in AI applications for drug discovery, used for tasks such as target identification and validation, compound property and activity prediction, de novo molecular design, prediction of drug-target interactions, and chemical synthesis planning. Generative AI, for instance, can design novel molecules and suggest possible synthesis routes, leading to swift lead design and development.

While AI and ML hold immense potential for accelerating drug discovery, there are no specific documented studies or detailed research findings applying these advanced techniques directly to this compound in the current literature. Should this compound be considered for drug development, AI and ML models could theoretically be trained on data related to similar indole-containing compounds to predict its properties, optimize its structure, or identify potential biological targets.

Virtual Screening

Virtual screening (VS) is a computational technique widely used in drug discovery to efficiently search large libraries of small molecules to identify those most likely to bind to a specific drug target, such as a protein receptor or enzyme canbipharm.com. This in silico method significantly reduces the time and cost associated with traditional high-throughput experimental screening canbipharm.com.

VS approaches are broadly classified into ligand-based and structure-based methods canbipharm.com. Structure-based virtual screening (SBVS), also known as target-based virtual screening, relies on the known 3D structure of the target protein to predict the best interactions between potential ligands and the binding site canbipharm.com. Molecular docking is a key technique within SBVS, where ligands are computationally docked into the protein's binding site, and their interaction energies are assessed by scoring functions to rank promising compounds. Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown, and it relies on the properties of known active ligands to identify new ones canbipharm.com.

For this compound, if a specific biological target were identified, virtual screening could be employed to predict its binding affinity and explore its interactions with the target site. This would typically involve preparing the compound's 3D structure and using docking algorithms to simulate its binding to a prepared receptor grid. However, no specific virtual screening campaigns involving this compound have been found in the reviewed literature.

Compound Information

Medicinal Chemistry Applications and Drug Discovery

4-Fluorogramine as a Synthetic Building Block

The utility of a molecule as a synthetic building block lies in its ability to be readily incorporated into larger, more complex structures. This often requires the presence of reactive functional groups that can participate in a variety of chemical transformations.

In the synthesis of complex molecules, building blocks serve as foundational components that can be assembled in a convergent or linear fashion to construct the target compound. An ideal building block offers a unique combination of structural features and reactivity that facilitates the efficient formation of new chemical bonds. No published studies were found that detail the use of this compound as a building block in the synthesis of complex molecular architectures.

Lead Identification and Optimization

Lead identification is the process of finding a promising molecule (a "lead") that exhibits a desired biological activity. This is often followed by lead optimization, a process where the chemical structure of the lead is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The introduction of fluorine or fluorine-containing groups is a common strategy in lead optimization. However, there are no documented instances of this compound or its analogs being used in lead identification or optimization studies.

Development of Therapeutic Agents

The ultimate goal of medicinal chemistry is the development of new therapeutic agents to treat diseases. This involves extensive preclinical and clinical research to evaluate the safety and efficacy of a drug candidate.

The development of drugs for neurological disorders is a significant area of research. Many therapeutic agents targeting the central nervous system (CNS) are designed to interact with specific neurotransmitter receptors or enzymes. There is no available research to suggest that this compound has been investigated for its potential in treating neurological disorders.

Antipsychotic medications are a class of drugs primarily used to manage psychosis. The development of new antipsychotics often focuses on modulating dopamine (B1211576) and serotonin (B10506) receptor activity. A thorough review of the literature did not yield any information linking this compound to the development of antipsychotic drugs.

Applications in Fluorescent Probes for Bioimaging

There is no specific information available in the current scientific literature describing the use of this compound as a fluorescent probe for bioimaging.

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength, a phenomenon known as fluorescence. This property allows for the visualization and tracking of biological processes and molecules within living cells and organisms. The development of small-molecule fluorescent probes is a significant area of research in medicinal chemistry and chemical biology.

The indole (B1671886) scaffold, a core component of this compound, is a feature of some fluorescent molecules. The introduction of a fluorine atom can, in some cases, modulate the photophysical properties of a molecule, such as its quantum yield and photostability, which are critical for effective fluorescent probes.

While there is no direct evidence of this compound being used as a fluorescent marker, the broader field of fluorinated organic compounds has seen applications in the development of imaging agents. For instance, fluorinated compounds are sometimes synthesized with the aim of creating potential positron emission tomography (PET) imaging agents.

The table below lists some general classes of compounds and their relevance to fluorescent bioimaging:

| Compound Class | General Application in Bioimaging |

| Fluorinated Organic Molecules | Can be developed as PET imaging agents or have altered photophysical properties for fluorescence microscopy. |

| Indole Derivatives | The indole ring is a component of some fluorescent dyes and probes. |

Toxicological Research and Environmental Impact

Mechanisms of Toxicity

Specific mechanisms of toxicity for 4-Fluorogramine, including those related to oxidative stress, mitochondrial dysfunction, DNA damage, and apoptosis, are not detailed in the currently available scientific literature.

Research specifically linking this compound to oxidative stress mechanisms is not available. Oxidative stress generally occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, leading to cellular damage to lipids, proteins, and DNA frontiersin.orgwikipedia.orgchildrenshospital.orgmdpi.com. Various xenobiotics and drug metabolites can induce oxidative stress nih.govchildrenshospital.orgmdpi.com.

Specific studies on this compound causing mitochondrial dysfunction are not documented. Mitochondrial dysfunction is a critical factor in various forms of cellular injury and disease, often characterized by impaired energy production, increased ROS generation, and activation of cell death pathways nih.govchildrenshospital.orgmdpi.comlitfl.comwho.intyoutube.comlumenlearning.comsinobiological.commetabolicsupportuk.orgmitochondrialdisease.nhs.ukmda.org.

Direct evidence of this compound inducing DNA damage or apoptosis is not found in the consulted literature. DNA damage refers to any chemical alteration to the DNA structure, such as breaks in the sugar-phosphate backbone or modifications to bases, which can lead to mutations, cell cycle arrest, or programmed cell death (apoptosis) huji.ac.ilnih.govbiologydiscussion.comambeed.comwikipedia.orgpressbooks.pubchemicalbook.com. Apoptosis is a highly regulated process of cell death that is essential for maintaining tissue homeostasis and eliminating damaged or unwanted cells youtube.comsinobiological.comchemicalbook.com.

Drug Resistance Mechanisms

Specific research detailing the role of this compound in drug resistance mechanisms is not available. Drug resistance is a complex phenomenon where cells or microorganisms develop the ability to withstand the effects of therapeutic agents, often involving mechanisms such as altered drug targets, increased efflux of the drug, or modified metabolic pathways mdpi.comwho.intlumenlearning.comnih.govnih.govnih.govnih.gov.

Future Directions and Emerging Research Areas

Exploration of Novel Biological Targets

The indole (B1671886) scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals. Fluorine substitution often enhances metabolic stability, lipophilicity, and binding affinity in bioactive molecules, making fluorinated indoles of significant interest for further study fishersci.com. While specific studies on the biological targets of 4-Fluorogramine are not extensively reported, related fluorinated indole derivatives have demonstrated diverse biological activities, such as antimicrobial, antifungal, and anticancer properties fishersci.comfrontiersin.org. For instance, 6-fluoro-3-(piperidin-4-yl)-1H-indole, another fluorinated indole derivative, has shown selective cytotoxicity against various cancer cell lines and exhibited significant antimicrobial activity, suggesting interactions with molecular targets like enzymes and receptors frontiersin.org. Therefore, future research on this compound could focus on systematically screening its interactions with a wide array of biological targets, including various receptor types, enzymes, and ion channels, to identify novel pharmacological profiles. This exploration would benefit from high-throughput screening assays and computational docking studies to predict potential binding sites and mechanisms of action.

Advanced Synthetic Methodologies

The synthesis of fluorinated organic compounds, particularly those with a C-F bond, often requires specialized methodologies due to the unique properties of fluorine. Advancements in synthetic chemistry, including transition metal-catalyzed fluorinations and photo- or electro-catalytic methods, have significantly improved the efficiency and selectivity of introducing fluorine atoms into complex molecules nih.gov. While detailed advanced synthetic methodologies specifically for this compound are not widely documented, future research will likely focus on developing more efficient, stereoselective, and sustainable routes for its preparation. This could involve exploring novel fluorinating reagents, optimizing reaction conditions to improve yields and purity, and developing greener synthetic pathways that minimize environmental impact. The ability to precisely control the regioselectivity of fluorine introduction, particularly at the 4-position of the indole ring, will be crucial for accessing this compound and its analogues with high fidelity.

Integration of Multi-Omics Data in Biological Activity Studies

The application of multi-omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics, epigenomics) has revolutionized the understanding of complex biological systems and disease mechanisms. By integrating data from different biomolecular levels, multi-omics provides a holistic view of how living systems work and interact, enabling the identification of novel disease mechanisms, biomarkers, and drug targets. Although specific multi-omics studies on this compound have not been reported, integrating such data in future biological activity studies of this compound would offer unprecedented insights into its cellular effects. For example, transcriptomic analysis could reveal changes in gene expression profiles upon exposure to this compound, while proteomic and metabolomic studies could elucidate its impact on protein networks and metabolic pathways. This comprehensive approach would be instrumental in understanding the compound's mechanism of action, identifying potential off-target effects, and discovering novel biomarkers associated with its biological activity. Such studies are central to precision medicine, tailoring treatments based on an individual's molecular profile.

Development of Standardized Research Methodologies

For any chemical compound to be thoroughly investigated and its properties reliably established, the development and adherence to standardized research methodologies are paramount. Standardized protocols ensure reproducibility, comparability, and validity of research findings across different laboratories and studies frontiersin.org. Currently, specific standardized research methodologies for the synthesis, purification, characterization, and biological evaluation of this compound are not widely published. Future efforts should prioritize establishing such protocols. This would include standardized methods for its chemical synthesis, spectroscopic characterization (e.g., NMR, MS, IR), purity assessment, and consistent biological assay procedures. Developing and adopting these standardized methodologies would facilitate robust data generation, enable more accurate comparative analyses with other compounds, and accelerate the progression of this compound from preliminary investigation to potential applications.

Collaborative Research in Academic and Industrial Settings

Collaborative research between academic institutions and industrial partners is a powerful catalyst for innovation, driving economic growth and addressing complex societal challenges. This "triple helix" model, recognizing the interconnectedness of universities, industry, and government, leverages the distinct strengths of each sector: academic institutions contribute fundamental research and novel discoveries, while industry provides resources, expertise in development, and pathways to commercialization. While specific collaborations focused on this compound are not detailed in the available literature, fostering such partnerships would be highly beneficial for its future development. Academic groups could focus on exploring novel synthetic routes, elucidating fundamental biological mechanisms, and identifying new biological targets, while industrial partners could contribute expertise in process optimization, scale-up, and preclinical development. These collaborations can accelerate the translation of research findings into practical applications, overcome challenges related to resource allocation and intellectual property, and ultimately maximize the potential impact of compounds like this compound.

常见问题

Q. What are the validated synthetic routes for 4-Fluorogramine, and how can researchers optimize yield and purity?

Methodological Answer :

- Begin with established protocols for fluorinated indole alkaloid synthesis, focusing on regioselective fluorination at the gramine core.

- Use HPLC-MS to monitor reaction intermediates and NMR (¹H/¹³C/¹⁹F) for structural confirmation .

- Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical parameters affecting yield and purity .

- Validate purity via melting point analysis and elemental composition (CHNS-O).

Q. How can researchers characterize this compound’s physicochemical properties for reproducibility?

Methodological Answer :

- Perform solubility profiling in polar/non-polar solvents (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy.

- Determine logP (octanol-water partition coefficient) via shake-flask method to assess hydrophobicity .

- Validate crystallinity via X-ray diffraction (XRD) and thermal stability via TGA-DSC .

- Document all conditions (humidity, pH) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

- Conduct systematic literature review to identify discrepancies (e.g., IC₅₀ variations in kinase inhibition assays).

- Replicate experiments under standardized conditions (cell lines, assay buffers, controls) to isolate variables .

- Apply meta-analysis to compare datasets, highlighting methodological differences (e.g., ATP concentration in kinase assays) .

- Use sensitivity analysis to quantify how experimental variables affect outcomes .

Q. What strategies are recommended for designing in vivo studies to assess this compound’s pharmacokinetics?

Methodological Answer :

- Use radiolabeled ¹⁸F-4-Fluorogramine for real-time tracking via PET imaging .

- Establish compartmental pharmacokinetic models to calculate absorption/distribution rates.

- Address interspecies variability by testing in ≥2 animal models (e.g., rodents and non-rodents) .

- Validate metabolite profiles using LC-HRMS to identify fluorinated byproducts .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

Methodological Answer :

- Perform molecular docking with target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger .

- Validate predictions via mutagenesis studies (e.g., alanine scanning at binding sites).

- Integrate MD simulations (GROMACS/NAMD) to assess binding stability over time .

- Cross-reference with transcriptomic data (RNA-seq) to identify downstream pathways affected .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Methodological Answer :

Q. How should researchers validate the specificity of this compound in target-binding assays?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。